The Enigmatic Structure of 10-Hydroxydihydroperaksine: A Technical Overview
The Enigmatic Structure of 10-Hydroxydihydroperaksine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a naturally occurring alkaloid identified from the plant Rauvolfia verticillata. Alkaloids from the Rauvolfia genus have long been a subject of scientific interest due to their wide range of biological activities, including antihypertensive, antipsychotic, and anti-inflammatory effects. This technical guide aims to provide a comprehensive overview of the structure of 10-Hydroxydihydroperaksine. However, it is important to note that while the basic chemical structure is known, detailed experimental data and biological activity studies are not extensively available in the public domain.
Chemical Structure and Properties
The fundamental chemical identity of 10-Hydroxydihydroperaksine has been established through standard chemical database entries.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| IUPAC Name | (2R,3R,4S,6R,7S,12bR)-4-ethyl-3-methoxy-2,6-methano-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine-3,7-diol |
| Canonical SMILES | CCC1C2CN3C(C4=C(C=C(C=C4)O)NC3=C2)C1CO |
| InChI Key | InChI=1S/C19H24N2O3/c1-2-10-14-8-21-15-12(10)7-11-9-13(24)5-6-16(22)17(9)20-18(11)15/h5-6,9-10,12,14,20,22,24H,2,7-8H2,1H3 |
Hypothetical Isolation and Characterization Workflow
While a specific experimental protocol for the isolation of 10-Hydroxydihydroperaksine has not been published, a general workflow can be proposed based on established methods for isolating alkaloids from Rauvolfia species.
Caption: A generalized workflow for the isolation and structural elucidation of alkaloids.
Experimental Protocols:
A detailed, validated experimental protocol for the isolation and purification of 10-Hydroxydihydroperaksine is not currently available in scientific literature. A general approach would involve:
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Extraction: The dried and powdered plant material of Rauvolfia verticillata would be subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.
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Acid-Base Partitioning: The resulting crude extract would undergo an acid-base partitioning process to selectively separate the basic alkaloidal fraction from other plant constituents.
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Chromatographic Purification: The crude alkaloid fraction would then be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
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Structure Elucidation: The structure of the isolated compound would be confirmed using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, amine, aromatic rings).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
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Biological Activity and Signaling Pathways
Currently, there are no published studies detailing the biological activities, mechanism of action, or any associated signaling pathways for 10-Hydroxydihydroperaksine. The broader class of alkaloids from Rauvolfia has been shown to interact with various targets, including neurotransmitter receptors and ion channels. However, specific targets for 10-Hydroxydihydroperaksine remain to be identified.
Conclusion and Future Directions
10-Hydroxydihydroperaksine represents a structurally defined but functionally uncharacterized natural product. The lack of detailed spectroscopic and pharmacological data highlights a significant knowledge gap. Future research should focus on the following areas:
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Isolation and Characterization: A complete spectroscopic characterization of 10-Hydroxydihydroperaksine is necessary to provide a definitive structural proof and serve as a reference for future studies.
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Pharmacological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities.
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Mechanism of Action Studies: Should any significant biological activity be identified, further studies will be required to elucidate the underlying mechanism of action and any involved signaling pathways.
This document serves as a summary of the currently available information on the structure of 10-Hydroxydihydroperaksine. It is anticipated that as research into the rich chemical diversity of Rauvolfia species continues, more detailed information regarding this and other novel alkaloids will become available.
